Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
Description
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate (abbreviated as [P₆,₆,₆,₁₄][BTMPP]) is a hydrophobic phosphonium-based ionic liquid (IL) with the molecular formula C₄₈H₁₀₂O₂P₂ and a molecular weight of 773.27 g/mol . It is characterized by a bright yellow color (>90% purity) and exhibits excellent solubility in non-polar base oils like mineral oil and polyalphaolefin (PAO) . Its structure combines a bulky phosphonium cation with a phosphinate anion, contributing to high thermal stability, low volatility, and strong ion association, which are critical for applications in lubrication, metal extraction, and nanotechnology .
Properties
IUPAC Name |
bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.C16H35O2P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h5-32H2,1-4H3;13-14H,9-12H2,1-8H3,(H,17,18)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQLVOZSJHOZBL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H102O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583493 | |
| Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465527-59-7 | |
| Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 465527-59-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis Procedure
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Reactant Preparation :
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Mixing and Reaction :
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Purification :
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Drying :
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include reactant stoichiometry, temperature, and solvent selection.
Stoichiometric Ratios
A 1:1 molar ratio of trihexyltetradecylphosphonium chloride to bis(2,4,4-trimethylpentyl)phosphinic acid is optimal for complete anion exchange. Excess phosphinic acid (>1.2 equivalents) risks side reactions, while sub-stoichiometric amounts (<0.8 equivalents) yield residual chloride impurities.
Temperature and Time
Solvent Selection
| Solvent | Dielectric Constant | Reaction Efficiency (%) |
|---|---|---|
| Dichloromethane | 8.93 | 98.5 |
| Acetone | 20.7 | 94.2 |
| Toluene | 2.38 | 81.7 |
Polar solvents like dichloromethane enhance ionic dissociation, improving reaction efficiency.
Analytical Characterization
Post-synthesis validation ensures structural integrity and purity.
Spectroscopic Analysis
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Thermal Stability | ≤300°C | TGA |
| Ionic Conductivity | 2.1 mS/cm | Impedance Spectroscopy |
| Viscosity (25°C) | 450 cP | Rheometry |
Thermogravimetric analysis (TGA) reveals decomposition onset at 300°C, aligning with applications in high-temperature processes.
Scale-Up Considerations
Industrial-scale production necessitates modifications to laboratory protocols:
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Continuous Flow Reactors : Enhance mixing efficiency and reduce reaction time by 40% compared to batch processes.
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Solvent Recycling : Distillation recovers >90% of dichloromethane, lowering production costs.
Challenges and Mitigation Strategies
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Chloride Contamination :
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Viscosity Management :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Anion Metathesis | 95 | 99.8 | High |
| Acid-Base Neutralization | 89 | 98.5 | Moderate |
Anion metathesis outperforms acid-base routes in yield and purity, making it the preferred industrial method .
Chemical Reactions Analysis
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phosphonium species.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Green Chemistry
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate serves as an effective solvent and catalyst in green chemistry. Its ability to promote environmentally friendly processes helps reduce waste and energy consumption in chemical reactions. The compound's unique properties facilitate the development of sustainable chemical processes that align with the principles of green chemistry .
Electrochemistry
In electrochemistry, this compound is utilized to create advanced electrolytes for batteries. Its high thermal stability and immiscibility with water make it suitable for enhancing energy storage capabilities and improving the efficiency of energy conversion systems. Research indicates that ionic liquids like this compound can significantly enhance battery performance due to their favorable electrochemical properties .
Nanotechnology
The compound plays a crucial role in nanotechnology, particularly in the synthesis of nanomaterials. It enables the creation of innovative materials with unique properties that are applicable in electronics and medicine. For instance, it has been shown to stabilize nanoparticles during synthesis, which is essential for producing high-quality nanomaterials .
Pharmaceuticals
This compound is also significant in pharmaceuticals, especially in drug delivery systems. Its properties enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), potentially leading to more effective treatments. Studies demonstrate that this ionic liquid can encapsulate drugs effectively, improving their therapeutic efficacy .
Surface Chemistry
In surface chemistry applications, this compound modifies surfaces to enhance adhesion and compatibility in coatings, adhesives, and sealants. Its ability to improve surface interactions contributes to better performance in various industrial applications. The modification of surfaces using this ionic liquid can lead to enhanced durability and functionality of materials .
Extractive Desulfurization
One notable application is in the extractive desulfurization (EDS) of liquid fuels. Research has shown that this compound effectively removes dibenzothiophene from liquid fuels. In experiments, a removal efficiency of up to 79.5% was achieved under mild conditions, demonstrating its potential as a green alternative for sulfur removal in fuel processing .
Table 1: Summary of Research Findings on Applications
Mechanism of Action
The mechanism by which trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate exerts its effects involves its ability to interact with various molecular targets. Its ionic nature allows it to form complexes with other molecules, facilitating reactions and processes. The pathways involved include the formation of reverse micelles and the inclusion of water into hydrated complexes .
Comparison with Similar Compounds
Comparison with Similar Phosphonium Ionic Liquids
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Phosphonium ILs
- Anion Influence : The phosphinate anion in [BTMPP] provides superior anti-wear performance compared to phosphate or carboxylate anions. For example, [BTMPP] reduced wear rates by three orders of magnitude in PAO, outperforming [BEHP] and phosphonium carboxylates .
- Thermal Behavior : Dielectric studies show that [BTMPP] exhibits distinct liquid-liquid phase transitions under high pressure due to its bulky anion, whereas [BEHP] displays simpler ion dynamics .
Tribological Performance
Table 2: Lubrication Performance in Hybrid Nanolubricants (1 wt% IL + 0.01 wt% MgO in 10W-40 Oil)
Key Advantages and Limitations
Advantages
Biological Activity
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate, a phosphonium-based ionic liquid, is recognized for its diverse applications in extraction processes and its potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, enzymatic effects, and potential therapeutic applications.
- Chemical Formula : C₄₈H₁₀₂O₂P₂
- CAS Number : 465527-59-7
- Molecular Weight : 773.27 g/mol
- Appearance : Viscous liquid at room temperature
- Density : 0.895 g/mL at 20 °C
The compound is synthesized by reacting trihexyl(tetradecyl)phosphonium chloride with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base .
Enzymatic Interactions
Recent studies have highlighted the influence of this compound on various enzymatic activities:
- Lipase Activity : The ionic liquid has been shown to enhance lipase activity when used as a support material. The presence of longer alkyl side chains in the ionic liquid improved the enzyme's stability and activity significantly. For example, a 28-fold increase in enzyme activity was observed when lipase was immobilized on silica modified with this ionic liquid under microwave irradiation .
Extraction Efficiency
The compound is also utilized in extraction processes due to its ability to selectively extract phenolic compounds from aqueous solutions. Studies report extraction efficiencies ranging from 89% to 99%, showcasing its potential in bioremediation and environmental applications .
Case Studies
- Biocatalysis Enhancement :
- Environmental Remediation :
Comparative Table of Biological Activities
Q & A
Q. How does its stability under high-temperature or oxidative conditions impact lubrication applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
